2,6-Dichlorophenylisocyanide
Description
Contextualization within Contemporary Isocyanide Chemistry Research
Contemporary isocyanide chemistry is largely dominated by its application in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single, efficient step. mdpi.com These reactions are prized for their high atom economy, procedural simplicity, and the ability to generate vast libraries of structurally diverse compounds. wikipedia.orgslideshare.net Two cornerstone MCRs that form the bedrock of isocyanide chemistry are the Passerini and Ugi reactions.
The Passerini reaction , first reported in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.gov The Ugi reaction , discovered in 1959, is even more powerful, combining four components—an isocyanide, a carbonyl compound, an amine, and a carboxylic acid—to form a bis-amide. wikipedia.orgnumberanalytics.comillinois.edu These reactions proceed through a common mechanistic feature: the nucleophilic attack of the isocyanide carbon on an electrophilic intermediate, typically a protonated imine (in the Ugi reaction) or carbonyl (in the Passerini reaction), to form a key nitrilium ion intermediate. nih.govnumberanalytics.com This intermediate is then trapped by a nucleophile to drive the reaction to completion. nih.gov
The versatility of these reactions has made them indispensable tools in medicinal chemistry for creating peptidomimetics and other complex scaffolds for drug discovery. numberanalytics.combeilstein-journals.org Research in this area focuses on expanding the scope of these reactions by introducing novel isocyanide components, developing stereoselective variants, and applying them to the total synthesis of natural products and the creation of functional materials. illinois.edubaranlab.org
Table 1: Key Multicomponent Reactions Involving Isocyanides
| Reaction | Components | Product | Year Discovered | Key Features |
|---|---|---|---|---|
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | 1921 | First isocyanide-based MCR; high atom economy. slideshare.netwikipedia.org |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Bis-Amide | 1959 | Four-component reaction; creates complex, peptide-like structures in one pot. wikipedia.orgillinois.edu |
Significance of Dichlorinated Phenyl Isocyanides in Advanced Chemical Synthesis
Within the family of aryl isocyanides, those bearing electron-withdrawing or sterically demanding groups on the phenyl ring are of particular importance as they allow chemists to fine-tune reactivity and influence the structure of the final products. 2,6-Dichlorophenylisocyanide is a prime example of such a reagent, and its significance stems from the electronic and steric properties imparted by the two chlorine atoms.
The chlorine atoms are strongly electron-withdrawing, which modulates the electronic character of the isocyanide functional group. This electronic perturbation can affect the rates and outcomes of reactions. For instance, in the synthesis of keteniminyl anions, aryl isocyanides react more rapidly than their more electron-rich alkyl counterparts, a characteristic that can be exploited for selective chemical transformations. researchgate.net The electron-deficient nature of the aromatic ring in this compound also makes it a substrate for nucleophilic aromatic substitution reactions, opening up pathways for post-synthesis modification of the resulting MCR products. illinois.edu
Furthermore, the two chlorine atoms at the ortho-positions (2 and 6) of the phenyl ring create significant steric bulk around the isocyanide moiety. This steric hindrance can play a crucial role in controlling the stereoselectivity of reactions, guiding the approach of other reactants to favor the formation of a specific stereoisomer. In coordination chemistry, bulky isocyanides like 2,6-disubstituted derivatives are valuable ligands for stabilizing metal complexes in various oxidation states. mdpi.comwikipedia.org While simple phenyl isocyanide is a well-known ligand, the steric and electronic profile of this compound makes it a potentially unique tool for creating novel organometallic complexes with specific catalytic or material properties. wikipedia.orggeorganics.sk Its structure is analogous to other well-studied bulky ligands like 2,6-dimethylphenyl isocyanide, suggesting its utility in constructing sterically encumbered coordination spheres around a metal center. mdpi.com
The combination of these electronic and steric factors makes this compound and related dichlorinated phenyl isocyanides valuable building blocks in advanced chemical synthesis, particularly for creating complex heterocyclic systems and as specialized ligands in organometallic chemistry. cymitquimica.com
Table 2: Comparative Properties of Phenyl Isocyanide and a Dichlorinated Analogue
| Compound | Molecular Formula | Key Structural Features | Anticipated Influence in Synthesis |
|---|---|---|---|
| Phenyl isocyanide | C₇H₅N | Unsubstituted aromatic ring. | Baseline reagent for studying aryl isocyanide reactivity. georganics.sk |
| This compound | C₇H₃Cl₂N | Two electron-withdrawing Cl atoms; Steric bulk at ortho positions. nih.gov | Modulates electronic reactivity; provides steric control in reactions; useful for creating unique metal complexes. researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHUVZJZKVHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374201 | |
| Record name | 2,6-Dichlorophenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6697-95-6 | |
| Record name | 2,6-Dichlorophenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6697-95-6 | |
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Synthetic Methodologies and Strategies for 2,6 Dichlorophenylisocyanide
Established Synthetic Pathways and Precursor Chemistry
The traditional and most well-documented methods for the preparation of 2,6-dichlorophenylisocyanide revolve around the dehydration of N-(2,6-dichlorophenyl)formamide. This approach leverages various dehydrating agents to eliminate a molecule of water and form the isocyanide group.
Synthesis from N-(2,6-Dichlorophenyl)formamide
The dehydration of N-(2,6-dichlorophenyl)formamide stands as a cornerstone in the synthesis of the target isocyanide. This transformation can be accomplished using a range of dehydrating agents, with phosgene (B1210022) and its derivatives, as well as phosphorus oxychloride, being the most prominent. The general principle involves the activation of the formamide (B127407) oxygen, followed by elimination to yield the isocyanide.
Common dehydrating agents used for this purpose include:
Phosgene (COCl₂): A highly effective but also highly toxic reagent.
Diphosgene (trichloromethyl chloroformate): A safer liquid alternative to phosgene.
Triphosgene (bis(trichloromethyl) carbonate): A solid, even safer phosgene surrogate that generates phosgene in situ. researchgate.net
Phosphorus oxychloride (POCl₃): A widely used and effective dehydrating agent, often in the presence of a base like triethylamine (B128534) or pyridine. nih.gov
Tosyl chloride (TsCl): In the presence of a base such as pyridine, tosyl chloride can also facilitate the dehydration of formamides. researchgate.netresearchgate.net
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and often requires the presence of a tertiary amine base to neutralize the acidic byproducts.
Table 1: Comparison of Dehydrating Agents for N-Arylformamide Dehydration
| Dehydrating Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| Phosgene/Diphosgene/Triphosgene | High efficiency, broad applicability | High toxicity, requires careful handling | Inert solvent (e.g., CH₂Cl₂), tertiary amine base, controlled temperature |
| Phosphorus Oxychloride (POCl₃) | Readily available, effective | Corrosive, can lead to side reactions | Inert solvent, tertiary amine base (e.g., triethylamine), often at 0 °C to room temperature |
| Tosyl Chloride (TsCl) | Solid, less hazardous than phosgene | May require higher temperatures or longer reaction times for less reactive substrates | Pyridine or other tertiary amine base, often at elevated temperatures |
Role of this compound Dichloride as a Key Intermediate
Isocyanide dichlorides, with the general formula RN=CCl₂, are versatile intermediates in organic synthesis. wikipedia.org While not the primary route for the synthesis of this compound from its formamide, the corresponding this compound dichloride can be conceptually considered a key intermediate.
Isocyanide dichlorides are typically prepared by the chlorination of isothiocyanates or isocyanates. wikipedia.org For instance, the reaction of an isothiocyanate with chlorine gas can yield the corresponding isocyanide dichloride. wikipedia.org
Although direct synthesis of this compound from the corresponding dichloride is not a standard preparative method, the chemistry of isocyanide dichlorides is relevant. They can undergo reactions such as Friedel-Crafts-type reactions with aromatic compounds. wikipedia.org
Modern Synthetic Approaches and Process Optimization for this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of isocyanides, including this compound. These modern approaches often involve the use of novel reagents, catalytic systems, and advanced process technologies.
One of the key areas of development is the move towards greener and more sustainable synthetic protocols. This includes the use of less toxic reagents and solvents, as well as the implementation of process optimization strategies to improve yields and reduce waste. For instance, studies have focused on optimizing the dehydration of N-formamides using phosphorus oxychloride under solvent-free conditions or in more environmentally benign solvents. nih.gov
Flow chemistry has emerged as a powerful tool for the synthesis of isocyanides. rsc.orgresearchgate.net This technology offers several advantages over traditional batch processes, including enhanced safety, better control over reaction parameters, and the potential for automated, continuous production. The in-line purification of the isocyanide product can also be integrated into a flow system, minimizing handling of the often malodorous and potentially toxic isocyanide compounds. rsc.orgresearchgate.net The application of flow chemistry can lead to improved yields and purity of the final product.
Table 2: Modern Synthetic Strategies for Isocyanide Synthesis
| Approach | Key Features | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Continuous processing, precise control of reaction conditions, enhanced safety, potential for in-line purification. rsc.orgresearchgate.net | Improved safety when using hazardous reagents, higher yields and purity, potential for scale-up and automation. |
| Sustainable Chemistry | Use of less toxic reagents and greener solvents, waste minimization. nih.govuniupo.it | Reduced environmental impact, safer handling of chemicals. |
Further research into catalytic methods for the dehydration of N-(2,6-dichlorophenyl)formamide could also provide more efficient and selective synthetic routes. The development of novel catalysts that can operate under mild conditions would be a significant advancement in the synthesis of this important chemical intermediate.
Reactivity and Transformation Chemistry of 2,6 Dichlorophenylisocyanide
Reactions Involving the Isocyanide Functional Group
The isocyanide moiety in 2,6-Dichlorophenylisocyanide is characterized by a carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom, rendering it susceptible to a variety of chemical transformations.
Nucleophilic Addition Reactions to the Isocyanide Moiety
The electron-deficient carbon atom of the isocyanide group in this compound readily undergoes attack by nucleophiles. This fundamental reaction leads to the formation of a diverse array of functionalized products.
The addition of various nucleophiles, such as amines and alcohols, to isocyanides is a well-established transformation. For instance, primary amines react with isocyanides to form formamidines. While specific studies detailing the reaction of this compound with a wide range of simple nucleophiles are not extensively documented in readily available literature, the general reactivity pattern of isocyanides suggests that it would readily participate in such reactions.
A significant application of the nucleophilic addition to isocyanides is observed in multicomponent reactions, where the isocyanide acts as a key reactant. Two prominent examples are the Passerini and Ugi reactions.
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Although specific examples employing this compound are not prevalent in the general literature, its participation in such reactions is chemically plausible. The general mechanism involves the initial reaction between the carbonyl compound and the carboxylic acid, followed by the nucleophilic attack of the isocyanide.
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. mdpi.com This reaction is highly valued for its ability to generate complex molecules in a single step. The steric hindrance from the two chlorine atoms in this compound might influence the reaction kinetics and yields, a factor that requires specific experimental investigation.
Cyclization Reactions Utilizing this compound Derivatives
The versatile reactivity of the isocyanide group makes this compound a valuable component in the synthesis of various heterocyclic compounds. The initial products of nucleophilic addition or other transformations can undergo subsequent intramolecular reactions to form cyclic structures.
Isocyanides are known to be precursors for a variety of heterocycles, including oxazoles, quinolines, and tetrazoles.
Oxazole Synthesis: The synthesis of oxazoles can be achieved through various methods involving isocyanides. One common approach is the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde. nih.gov While this specific reaction does not directly use this compound, other synthetic routes to oxazoles involve the reaction of isocyanides with acylating agents followed by cyclization. nih.govthieme-connect.de
Quinoline (B57606) Synthesis: The synthesis of quinolines, an important class of heterocyclic compounds, can be accomplished through various named reactions. researchgate.netresearchgate.net While direct, well-documented examples of this compound in classical quinoline syntheses like the Friedländer or Pfitzinger reactions are scarce in the searched literature, isocyanide-based multicomponent reactions can be adapted to produce highly substituted quinoline derivatives.
Tetrazole Synthesis: 5-Substituted-1H-tetrazoles are often synthesized via the [3+2] cycloaddition of an azide (B81097) source with a nitrile. However, isocyanides can also be precursors to tetrazoles through different reaction pathways, often involving multicomponent reactions. For instance, the Ugi reaction can be modified to produce tetrazole-containing peptidomimetics. beilstein-journals.org
Polymerization Chemistry of this compound
Poly(isocyanide)s are a class of polymers known for their rigid, helical structures. The polymerization of isocyanides can be initiated by various catalysts, and the nature of the isocyanide monomer plays a crucial role in the properties of the resulting polymer.
Helical Polymerization of Achiral Isocyanides
Even achiral isocyanides, like this compound, can polymerize to form helical structures. In the absence of any chiral influence, the polymerization typically results in a racemic mixture of left-handed (M) and right-handed (P) helices. The rigid backbone of the poly(isocyanide) chain, resulting from the steric interactions of the pendant groups, forces the polymer to adopt a helical conformation.
Screw Sense Selective Polymerization Strategies
Achieving an excess of one helical screw sense over the other in the polymerization of achiral isocyanides is a significant area of research. This can be accomplished through several strategies, including the use of chiral initiators or co-monomers.
One strategy involves using a chiral catalyst or initiator that can preferentially promote the formation of one helical screw sense. Another approach is to copolymerize the achiral isocyanide with a small amount of a chiral isocyanide. The chiral comonomer can act as a "chiral handle," directing the screw sense of the entire polymer chain.
Role of this compound as a Synthetic Building Block
Beyond its direct participation in reactions involving the isocyanide functional group, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to introduce a 2,6-dichlorophenylamino moiety into a molecule through multicomponent reactions is a key feature.
Formation of Imidazole (B134444) Derivatives
This compound can serve as a precursor for the synthesis of highly substituted imidazole derivatives. One modern approach involves a copper-catalyzed reaction where an isocyanide is inserted into an alcohol to form an N-arylformimidate intermediate. This intermediate then undergoes a base-promoted cycloaddition with a second molecule of an isocyanide derivative to furnish the 1,4-diaryl-1H-imidazole core. organic-chemistry.org
This method allows for the direct incorporation of the 2,6-dichlorophenyl moiety into the imidazole ring system. The reaction proceeds through a sequence of catalytic steps, highlighting the utility of isocyanides in constructing complex heterocycles from simple starting materials. organic-chemistry.org
Table 1: Representative Synthesis of a 1,4-Disubstituted Imidazole Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Benzyl Isocyanide Derivative | N-Heterocyclic Carbene-Copper Complex | Strong Base (e.g., t-BuOK) | 1-(2,6-Dichlorophenyl)-4-aryl-1H-imidazole |
Derivatization into Organometallic Carbene Precursors
Isocyanides are well-established ligands in coordination chemistry and can be used to synthesize stable organometallic complexes. These complexes are valuable precursors for further transformations, including the generation of N-heterocyclic carbene (NHC) complexes. This compound readily reacts with metal halides, such as iron(II) chloride, to form stable, coordinatively saturated complexes.
For instance, based on the reactivity of analogous aryl isocyanides, the reaction of this compound with iron(II) chloride would be expected to yield a hexacoordinate, octahedral complex. researchgate.net In such a complex, the isocyanide ligands are bound to the metal center through the terminal carbon atom. These coordinated isocyanide ligands can be subsequently transformed into N-heterocyclic carbene ligands by the addition of a nucleophile, such as an amine, onto the electrophilic isocyanide carbon. thieme-connect.de This process makes the initial metal-isocyanide complex a key precursor to valuable NHC-metal catalysts. thieme-connect.de
Table 2: Synthesis of a Hypothetical Organometallic Precursor Complex
| Metal Salt | Ligand | Stoichiometry (Ligand:Metal) | Solvent | Product Complex | Coordination Geometry |
| Iron(II) Chloride (FeCl₂) | This compound | 4:1 | Hexane | cis-Dichlorotetrakis(this compound)iron(II) | Octahedral |
Applications in the Synthesis of Complex Organic Structures
This compound is a powerful reagent in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step. Its utility is prominently featured in the Passerini and Ugi reactions.
Passerini Reaction: This three-component reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. The reaction is highly atom-economical and proceeds by the initial interaction of the carboxylic acid and the carbonyl compound, which is then attacked by the nucleophilic carbon of this compound. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product. This reaction provides a straightforward route to complex ester and amide-containing molecules. researchgate.netresearchgate.net
Table 3: The Passerini Three-Component Reaction (P-3CR)
| Component 1 | Component 2 | Component 3 (Isocyanide) | Product Scaffold |
| Aldehyde or Ketone | Carboxylic Acid | This compound | α-Acyloxy Amide |
Ugi Reaction: The Ugi reaction is a four-component reaction that brings together an isocyanide, an amine, a carboxylic acid, and a carbonyl compound. This process generates complex bis-amide structures, which are valuable as peptidomimetics in pharmaceutical research. nih.govsamipubco.com The reaction is initiated by the formation of an imine from the amine and carbonyl compound. This imine is then activated by the carboxylic acid and undergoes nucleophilic attack by this compound, leading to a nitrilium ion intermediate. nih.gov This intermediate is trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable α-aminoacyl amide product. nih.govuci.edu The Ugi reaction's ability to rapidly generate molecular diversity from simple inputs makes it a cornerstone of combinatorial chemistry. samipubco.com
Table 4: The Ugi Four-Component Reaction (U-4CR)
| Component 1 | Component 2 | Component 3 | Component 4 (Isocyanide) | Product Scaffold |
| Aldehyde or Ketone | Amine | Carboxylic Acid | This compound | Bis-Amide (α-Aminoacyl Amide) |
Coordination Chemistry of 2,6 Dichlorophenylisocyanide
Ligand Characteristics and Coordination Modes of 2,6-Dichlorophenylisocyanide
The coordination behavior of this compound is fundamentally governed by the interplay of electronic and steric factors imposed by the 2,6-dichlorophenyl group.
The this compound ligand features two chlorine atoms positioned ortho to the isocyanide functional group. These substituents exert significant electronic and steric effects that modulate the ligand's coordination properties.
Electronic Effects: The chlorine atoms are strongly electron-withdrawing due to their high electronegativity. This inductive effect reduces the electron density on the phenyl ring and, consequently, on the isocyanide carbon atom. This modification of the ligand's electronic structure influences its donor-acceptor properties when binding to a metal center. The electron-withdrawing nature of the dichlorophenyl group can enhance the π-acceptor character of the isocyanide ligand. rsc.org
Steric Effects: The presence of two bulky chlorine atoms in the ortho positions creates considerable steric hindrance around the isocyanide's coordination site. This steric bulk can influence the geometry of the resulting metal complexes, often favoring less crowded coordination numbers or specific isomeric arrangements to minimize steric repulsion. rsc.orgmdpi.com For instance, the steric hindrance can affect the bond angles and lengths within the coordination sphere and may prevent the coordination of multiple bulky ligands to the same metal center. mdpi.com This "secondary steric effect" can also influence the rotational barrier of other functional groups on the aromatic ring. mdpi.com
| Factor | Influence on Coordination |
| Electronic (Inductive Effect) | • Reduces electron density on the isocyanide carbon.• Potentially enhances π-acceptor capabilities. |
| Steric (Ortho-Substituents) | • Creates steric hindrance around the metal center.• Influences coordination number and geometry.• Can lead to distorted complex structures. |
Isocyanides are versatile ligands that, similar to carbon monoxide, exhibit both σ-donor and π-acceptor properties.
σ-Donation: The isocyanide ligand coordinates to a metal center through the lone pair of electrons on the terminal carbon atom, forming a metal-carbon σ-bond.
π-Acceptance (Back-bonding): The ligand can accept electron density from the metal's d-orbitals into the empty π* antibonding orbitals of the C≡N triple bond. This process, known as back-bonding, strengthens the metal-ligand bond and is a key feature of isocyanide coordination chemistry.
The balance between σ-donation and π-acceptance can be fine-tuned by the electronic nature of the substituent on the isocyanide nitrogen. For this compound, the electron-withdrawing chlorine atoms are expected to strengthen its π-acceptor capacity compared to unsubstituted phenylisocyanide.
Synthesis and Characterization of Metal Complexes Containing this compound
The unique electronic and steric profile of this compound makes it an interesting ligand for a variety of transition metals, leading to the formation of complexes with distinct reactivity and potential applications.
Gold(I) complexes are frequently studied in catalysis and materials science. The synthesis of gold(I) complexes with this compound typically involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the isocyanide ligand. frontiersin.org These reactions generally lead to the formation of linear, two-coordinate complexes of the type [Au(CNR)L]⁺ or [Au(CNR)X], where R is the 2,6-dichlorophenyl group.
These gold(I) isocyanide complexes can undergo further reactions. The electrophilicity of the isocyanide carbon is enhanced upon coordination, making it susceptible to nucleophilic attack. This reactivity can be harnessed for the synthesis of more complex molecules, such as carbene complexes. duke.edunih.gov
| Precursor | Ligand | Typical Product Structure | Potential Transformation |
| [AuCl(tht)] or HAuCl₄ | This compound | Linear [Au(CNC₆H₃Cl₂)Cl] | Nucleophilic attack at isocyanide carbon |
| (L)Au(OTf) | This compound | Cationic [(L)Au(CNC₆H₃Cl₂)]⁺OTf⁻ | Carbene transfer reactions |
Nickel complexes are widely used as catalysts in a variety of organic transformations, including cross-coupling and polymerization reactions. mdpi.com Air-stable Nickel(II) complexes often serve as precatalysts, which are reduced in situ to the active Ni(0) species. encyclopedia.pub The synthesis of Nickel(II) complexes with this compound can be achieved by reacting a Ni(II) salt, such as NiCl₂, with the isocyanide ligand. nih.gov
The steric and electronic properties of the this compound ligand can significantly influence the performance of nickel-based catalytic systems. The steric bulk can affect the selectivity of the reaction, while the electronic properties can modulate the reactivity of the catalytic center. rsc.org These complexes have potential applications in reactions such as the cycloaddition of CO₂ to epoxides. rsc.org
Platinum complexes are of great interest, particularly in the fields of catalysis and medicinal chemistry. The synthesis of platinum(II) complexes with this compound can be accomplished by reacting a suitable platinum precursor, like K₂[PtCl₄] or [PtCl₂(COD)] (COD = 1,5-cyclooctadiene), with the isocyanide. nih.govresearchgate.net These reactions typically yield square planar Pt(II) complexes. nih.gov
The characterization of these complexes is performed using various spectroscopic techniques. For instance, ¹⁹⁵Pt NMR spectroscopy is a powerful tool for probing the electronic environment of the platinum center, while IR spectroscopy can provide information about the C≡N stretching frequency, which is sensitive to the coordination environment. The resulting complexes can serve as building blocks for more elaborate structures or be investigated for their own chemical and physical properties. mdpi.commdpi.com
| Precursor | Ligand | Expected Geometry | Characterization Techniques |
| K₂[PtCl₄] | This compound | Square Planar | ¹H NMR, ¹⁹⁵Pt NMR, IR Spectroscopy |
| [PtCl₂(COD)] | This compound | Distorted Square Planar | X-ray Crystallography, Elemental Analysis |
Catalytic Applications of this compound-Derived Coordination Compounds Remain a Niche Area of Research
While the broader field of coordination chemistry has seen extensive exploration of isocyanide ligands in catalysis, specific research into the catalytic applications of coordination compounds derived from this compound is not widely documented in publicly available scientific literature. General principles of isocyanide chemistry suggest potential utility, but detailed studies focusing on this particular ligand are limited.
Isocyanides, as a class of ligands, are known to participate in a variety of catalytic reactions. Their strong π-acceptor properties and ability to undergo migratory insertion are key features in many catalytic cycles. For instance, palladium-catalyzed reactions often involve the insertion of isocyanides into carbon-palladium bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. A general catalytic cycle for such a redox-neutral palladium-catalyzed isocyanide insertion typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by a 1,1-migratory insertion of the isocyanide into the aryl-palladium bond, forming an imidoyl palladium complex. Subsequent steps, such as transmetalation or reaction with a nucleophile, followed by reductive elimination, yield the final product and regenerate the active catalyst. nih.gov
Similarly, rhodium complexes with isocyanide ligands have been investigated for their catalytic activity. For example, new isocyanide ligands have been designed and synthesized for application in rhodium-catalyzed hydrosilylation of ketones. nih.gov The electronic and steric properties of the isocyanide ligand can significantly influence the efficiency and selectivity of the catalytic process. nih.gov
Further research would be necessary to elucidate the specific catalytic potential of this compound-derived coordination compounds. Such studies would involve the synthesis and characterization of new metal complexes and their evaluation in various catalytic transformations, such as cross-coupling reactions, hydrofunctionalizations, and polymerization reactions. Without such dedicated research, a comprehensive understanding of the catalytic applications of this particular ligand remains an open area in the field of coordination chemistry.
Computational and Theoretical Investigations of 2,6 Dichlorophenylisocyanide and Its Derivatives
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing detailed information about electron distribution, orbital energies, and reactivity, which are difficult to determine experimentally.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and other physical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.
For the DPEQ derivative, FMO analysis was conducted using DFT. nih.gov The energies of the HOMO, LUMO, and the corresponding energy gap were calculated, providing insights into the electronic transitions and charge transfer characteristics of the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater ease of electronic excitation. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.91 |
| LUMO | -2.18 |
| Energy Gap (ΔE) | 3.73 |
Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals.
While NBO and NPA studies provide valuable detail on intramolecular interactions, specific NBO analysis for 2,6-Dichlorophenylisocyanide or its closely related derivatives like DPEQ was not detailed in the reviewed scientific literature. This type of analysis would be beneficial in future studies to further elucidate charge distribution and bonding characteristics.
Vibrational Spectroscopy Calculations and Assignments
Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions.
Theoretical vibrational frequencies for the DPEQ molecule were calculated using DFT methods. nih.gov The assignments of the theoretical frequencies were performed with the aid of potential energy distributions (PED). The calculated vibrational spectra showed good agreement with the experimental FT-IR and Raman spectra, allowing for a detailed and reliable assignment of the vibrational modes of the molecule. nih.gov This demonstrates the utility of computational methods in interpreting complex experimental spectra for derivatives of this compound. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. It allows for the study of transition states and intermediates that are often too transient to be observed experimentally. Isocyanides are notably used in multicomponent reactions, such as the Ugi reaction.
The stereoselectivity of the three-component Ugi reaction, which can involve isocyanides like this compound, has been studied using DFT calculations at the M062X/6-31+g(d,p) level of theory. researchgate.netdoaj.org Such studies investigate the various possible reaction pathways, including inversions, proton transfers, and nucleophile-electrophile interactions. researchgate.netdoaj.org The calculations reveal that the stereoselectivity of the reaction is determined by the kinetic control of the nucleophilic attack of the isocyanide onto a chiral iminium ion intermediate. researchgate.netdoaj.org By comparing the activation energies for the attack on different faces of the iminium ion, the model can predict the dominant product isomer. researchgate.netdoaj.org For example, in one studied reaction, the attack on the less hindered si-face had a lower activation energy (4.1 kcal/mol in methanol) compared to the re-face (7.4 kcal/mol), explaining the observed stereoselectivity. doaj.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. The 2,6-disubstituted phenyl ring is known to impose significant steric constraints that dictate the preferred conformation of molecules.
In the crystal structure of a derivative, N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the molecule adopts a highly twisted conformation. researchgate.netnih.gov This is a direct result of the steric hindrance caused by the two large chlorine atoms in the ortho positions of the phenyl ring. nih.gov The dihedral angle between the 2,6-dichlorophenyl ring and the adjacent pyridinone ring is 70.68°. researchgate.netnih.gov This near-perpendicular arrangement minimizes steric repulsion and is a characteristic conformational feature imparted by the 2,6-dichlorophenyl group. nih.govnih.gov
While detailed molecular dynamics simulations for this compound or its derivatives were not found in the surveyed literature, this crystallographic data provides a crucial snapshot of the low-energy conformation driven by the specific substitution pattern of the phenyl ring.
Advanced Spectroscopic Characterization in Research on 2,6 Dichlorophenylisocyanide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,6-Dichlorophenylisocyanide. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom. core.ac.uk
For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the aromatic ring. Due to the molecule's symmetry, the two meta-protons would be chemically equivalent, and the para-proton would be unique. The coupling patterns and chemical shifts of these protons provide definitive evidence for the 2,6-substitution pattern.
The ¹³C NMR spectrum provides further structural confirmation. It will display distinct signals for the isocyanide carbon, the two chlorine-substituted carbons, the two meta-carbons, and the para-carbon. The chemical shift of the isocyanide carbon is particularly diagnostic. In related compounds containing the 2,6-dichlorophenyl moiety, specific chemical shifts have been reported that aid in assigning the spectra. nih.govnih.gov For instance, in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the aromatic carbons of the dichlorophenyl ring appear in the range of δ 129-138 ppm. nih.gov
Beyond static structure determination, NMR is a powerful tool for gaining mechanistic insights into reactions involving this compound. nih.gov Techniques like in situ reaction monitoring by NMR allow for the real-time observation of reactants, intermediates, and products, providing crucial data for kinetic analysis. nih.gov Variable-temperature NMR studies can also shed light on dynamic processes and the thermodynamics of complex formation. researchgate.net
| Carbon Atom | Predicted Chemical Shift Range (ppm) for this compound | Reference Data (ppm) from (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline nih.gov |
|---|---|---|
| Isocyanide (-N≡C) | 160 - 170 | N/A |
| C-Cl (C2, C6) | 135 - 140 | 136.6 |
| C-N (C1) | 125 - 130 | 128.5 |
| C-H (C3, C5) | 128 - 132 | 130.6 |
| C-H (C4) | 129 - 133 | 129.1 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding within this compound. nih.gov These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. libretexts.org
The most prominent feature in the vibrational spectrum of this compound is the stretching vibration of the isocyanide (–N≡C) group. This bond typically gives rise to a strong, sharp band in the FT-IR spectrum in the region of 2150–2100 cm⁻¹. libretexts.org The exact position of this band is sensitive to the electronic environment and can provide insights into the bonding characteristics.
Raman spectroscopy is particularly useful for studying the N≡C bond and the aromatic ring vibrations. rsc.org In a study of the closely related 2,6-dimethylphenylisocyanide (2,6-DMPI) on platinum and gold nanoaggregates, the N≡C stretching band was found to be highly susceptible to the chemical environment and surface potential. rsc.org For instance, the N≡C stretching frequency on platinum red-shifted significantly in the presence of electron-donating vapors like acetone (B3395972) and ammonia, indicating a change in the back-bonding from the metal to the isocyanide ligand. rsc.org Similar studies on this compound could elucidate its interaction with surfaces and its potential as a ligand in coordination chemistry. mdpi.com
Other key vibrational modes include C-Cl stretching, aromatic C=C stretching, and C-H bending, which confirm the presence of the dichlorinated phenyl ring. researchgate.netresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Isocyanide N≡C Stretch | 2150 - 2100 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Advanced Laser Spectroscopic Techniques (e.g., Laser-Induced Fluorescence, Resonant Two-Photon Ionization)
Advanced laser-based spectroscopic techniques offer powerful means to investigate the electronic structure and excited-state dynamics of molecules. While specific studies on this compound using these methods are not widely reported, their principles suggest significant potential for its characterization.
Laser-Induced Fluorescence (LIF) involves exciting a molecule to a higher electronic state with a laser and detecting the resulting fluorescence as it relaxes. This technique could be used to map the vibrational energy levels in the excited electronic states of this compound, providing insights into how the molecular geometry and bonding change upon electronic excitation.
Resonant Two-Photon Ionization (R2PI) is an ultrasensitive technique that combines laser spectroscopy with mass spectrometry. hhu.de In an R2PI experiment, one laser is tuned to an electronic transition, exciting the molecule to an intermediate state. A second laser then ionizes the molecule from this excited state. hhu.de By scanning the wavelength of the first laser and monitoring the ion signal, a high-resolution electronic spectrum of the molecule can be obtained. aps.org This method is often combined with time-of-flight (TOF) mass spectrometry, allowing for mass-selective spectroscopy. hhu.de For this compound, R2PI could provide precise measurements of its ionization potential and detailed vibronic spectra, which are difficult to obtain with conventional methods. aps.org
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound and to identify unknown products in a reaction mixture. rsc.orgresearchgate.net For this compound, MS is crucial for confirming its identity and purity.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion: an (M)⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl), and an (M+4)⁺ peak (from two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive signature for a dichlorinated compound.
In research, MS is extensively used for real-time monitoring of chemical reactions. rsc.org Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from solution, enabling the detection of reaction intermediates and products as they form. nih.gov For reactions involving this compound, such as its coordination to metal centers or its participation in cycloaddition reactions, ESI-MS can provide direct evidence for the formation of new species. High-resolution mass spectrometry (HRMS) can determine the elemental composition of these species with high accuracy, facilitating their identification. nih.govnih.gov
| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₇H₃(³⁵Cl)₂N | 170.97 | 100.0 (Reference) |
| [M+2]⁺ | C₇H₃(³⁵Cl)(³⁷Cl)N | 172.97 | ~65.0 |
| [M+4]⁺ | C₇H₃(³⁷Cl)₂N | 174.96 | ~10.5 |
X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing Analysis
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. isuct.ru This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure. mdpi.com
For this compound, an XRD analysis would confirm the planarity of the phenyl ring and the linear geometry of the C-N≡C isocyanide group. It would also provide precise measurements of the C-Cl, C-N, and N≡C bond lengths.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.151 |
| b (Å) | 12.522 |
| c (Å) | 25.493 |
| β (°) | 105.161 |
| Volume (ų) | 2819.5 |
| Z (molecules per unit cell) | 4 |
Mechanistic Investigations of 2,6 Dichlorophenylisocyanide Transformations
Elucidation of Reaction Pathways and Intermediate Formation
The elucidation of reaction pathways for transformations involving 2,6-Dichlorophenylisocyanide primarily involves identifying the sequence of elementary steps, including the formation of transient intermediates and transition states. Isocyanides, in general, are known to participate in a variety of reactions, such as cycloadditions, insertion reactions, and multicomponent reactions like the Passerini and Ugi reactions.
Multicomponent Reactions: In the context of the Passerini reaction , which involves an isocyanide, a carboxylic acid, and a carbonyl compound, the mechanism is generally believed to proceed through a concerted or ionic pathway depending on the solvent polarity. For this compound, the electron-withdrawing nature of the dichlorophenyl group would influence the nucleophilicity of the isocyanide carbon, potentially affecting the reaction rate and the stability of any charged intermediates. A plausible pathway involves the initial formation of a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide. The steric hindrance from the ortho-chloro substituents likely plays a significant role in the approach of the reactants and the geometry of the transition state.
Similarly, in the Ugi reaction , a four-component reaction, the initial step is the formation of an imine from an amine and a carbonyl compound. This is followed by the addition of the isocyanide and a carboxylic acid. The mechanism involves the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate. The specific intermediates and their relative energies in reactions involving this compound have not been extensively reported, but would be influenced by the electronic and steric properties of the 2,6-dichlorophenyl group.
Cycloaddition Reactions: this compound can also participate in cycloaddition reactions. For instance, in [4+1] cycloadditions with dienes, the isocyanide acts as a one-carbon component. The reaction pathway is often concerted and pericyclic, governed by orbital symmetry rules. The substitution pattern on the phenyl ring can affect the energies of the frontier molecular orbitals of the isocyanide, thereby influencing the feasibility and stereochemical outcome of the cycloaddition.
The formation of specific intermediates in these reactions, such as zwitterions or radicals, would depend on the reaction conditions and the other reactants involved. The identification and characterization of these transient species are key to a full mechanistic understanding.
Kinetic Studies and Mechanistic Modeling of this compound Reactivity
Kinetic studies provide quantitative data on reaction rates, which are essential for deducing reaction mechanisms. For transformations involving this compound, determining the rate law, activation parameters (such as activation energy, enthalpy, and entropy), and the effect of substituent changes on the reaction rate can provide deep mechanistic insights.
While specific kinetic data for reactions of this compound are not widely available in the literature, a general approach to studying its reactivity would involve monitoring the concentration of reactants and products over time using techniques like UV-Vis or NMR spectroscopy. For example, in a multicomponent reaction, one could vary the concentration of each reactant systematically to determine the order of the reaction with respect to each component.
The table below illustrates a hypothetical set of parameters that could be determined from kinetic studies of a reaction involving this compound.
| Parameter | Description | Method of Determination | Mechanistic Implication |
| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Method of initial rates; graphical methods. | Indicates which species are involved in the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). | Provides insight into the energy barrier of the transition state. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Eyring plot (ln(k/T) vs. 1/T). | Relates to the bond-making and bond-breaking processes in the transition state. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Eyring plot. | Provides information about the degree of order in the transition state. |
This table represents the types of data that would be sought in kinetic studies of this compound reactivity; specific values are not available in the reviewed literature.
Application of Advanced Spectroscopic Techniques in Mechanistic Research (e.g., in-situ spectroscopic monitoring)
Advanced spectroscopic techniques are indispensable for the direct observation of reactive intermediates and for monitoring the progress of a reaction in real-time. In-situ monitoring provides a continuous stream of data as the reaction occurs, allowing for the identification of transient species that might be missed by conventional analysis of the final product mixture.
For reactions involving this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy could be employed to monitor the disappearance of the characteristic isocyanide stretching frequency (around 2100-2200 cm⁻¹) and the appearance of new vibrational bands corresponding to intermediates and products. This can provide valuable information about the sequence of bond-forming and bond-breaking events.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. By running a reaction directly in an NMR tube, it is possible to observe the changes in the chemical shifts and coupling constants of the nuclei present in the reactants, intermediates, and products. This can help in elucidating the structures of transient species. For example, the formation of a nitrilium ion intermediate would result in a significant downfield shift for the isocyanide carbon in the ¹³C NMR spectrum.
Other advanced techniques that could be applied include:
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the gas phase.
UV-Vis Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be a simple yet effective method for in-situ monitoring of reaction kinetics.
Computational Approaches to Reaction Mechanism Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway.
For this compound, DFT calculations could be used to:
Model Reaction Pathways: By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathway and the structures of all stationary points.
Calculate Activation Barriers: The energy difference between the reactants and the transition state provides a theoretical estimate of the activation energy, which can be compared with experimental kinetic data.
Investigate the Role of Solvents: Implicit or explicit solvent models can be included in the calculations to understand the effect of the solvent on the reaction mechanism.
Analyze Electronic Structure: The electronic properties of this compound, such as its molecular orbitals (HOMO and LUMO) and electrostatic potential, can be calculated to predict its reactivity towards different reagents. The presence of the two chlorine atoms would be expected to lower the energy of the LUMO, potentially making it more susceptible to nucleophilic attack at the phenyl ring under certain conditions, and also influence the nucleophilicity of the isocyanide carbon.
The following table outlines the types of computational data that can be generated to support mechanistic investigations.
| Computational Method | Information Obtained | Relevance to Mechanism |
| Geometry Optimization | Minimum energy structures of reactants, intermediates, products, and transition states. | Provides the three-dimensional arrangement of atoms at key points along the reaction coordinate. |
| Frequency Calculation | Vibrational frequencies, zero-point energies, and characterization of stationary points (minima or transition states). | Confirms the nature of a calculated structure and provides thermodynamic corrections. |
| Transition State Search | Locates the saddle point on the potential energy surface connecting reactants and products. | Identifies the structure and energy of the highest barrier in a reaction step. |
| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from a transition state to the connected reactants and products. | Confirms that a found transition state connects the desired reactants and products. |
| Molecular Orbital (MO) Analysis | Energies and shapes of frontier molecular orbitals (HOMO, LUMO). | Helps to explain reactivity and selectivity based on orbital interactions. |
This table describes the general application of computational methods in mechanistic chemistry. Specific computational studies on this compound were not found in the reviewed literature.
Advanced Applications and Emerging Research Directions Involving 2,6 Dichlorophenylisocyanide
Development of Novel Functional Materials and Polymers
The rigid structure and reactive isocyano group of 2,6-dichlorophenylisocyanide make it an excellent candidate for the synthesis of advanced polymers with unique architectures and functionalities. A significant area of research has been its use in the creation of helical polymers.
The polymerization of achiral isocyanides, such as this compound, can lead to the formation of polymers with a helical secondary structure. While the polymerization of achiral monomers typically results in a racemic mixture of left- and right-handed helices, recent studies have demonstrated methods to achieve screw-sense selective polymerization. One such method involves the use of optically active nickel(II) complexes as catalysts. These chiral catalysts can induce the preferential formation of one helical screw sense, leading to optically active polymers from achiral monomers. For instance, the polymerization of this compound initiated with a catalyst prepared from a chiral amine resulted in a polymer exhibiting a specific helical conformation, as indicated by circular dichroism (CD) spectroscopy.
Another approach to induce a preferred helical sense is the copolymerization of an achiral isocyanide like this compound with a small amount of a chiral, slowly polymerizing isocyanide. The chiral comonomer effectively inhibits the growth of one of the helical screws, allowing the other to propagate, resulting in a polymer with a dominant screw sense. These helical polymers are of interest for their potential applications in chiral recognition, catalysis, and as advanced optical materials.
| Polymerization Method | Key Feature | Outcome | Potential Application |
| Catalysis with Optically Active Nickel(II) Complexes | Use of a chiral catalyst to influence the stereochemistry of the polymerization. | Formation of optically active helical polymers from achiral this compound. | Chiral separation and recognition, advanced optical materials. |
| Screw-Sense Selective Copolymerization | Introduction of a chiral comonomer that polymerizes at a slower rate. | Inhibition of one helical screw sense, leading to a polymer with an excess of the other. | Development of materials with specific chiroptical properties. |
Exploration of New Synthetic Methodologies Utilizing this compound as a Key Reagent
The isocyano group is a unique functional group that can exhibit both nucleophilic and electrophilic character at the carbon atom. This dual reactivity makes isocyanides, including this compound, valuable reagents in a variety of synthetic transformations, particularly in multicomponent reactions (MCRs).
Passerini and Ugi Reactions:
The Passerini three-component reaction and the Ugi four-component reaction are cornerstone MCRs that utilize isocyanides to generate complex molecules in a single step with high atom economy. acs.orgwikipedia.org
Passerini Reaction: This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.org The steric hindrance provided by the two chlorine atoms in this compound can influence the stereochemical outcome of the reaction, a feature that can be exploited in asymmetric synthesis.
Ugi Reaction: This reaction combines an isocyanide, an amine, a carboxylic acid, and a carbonyl compound to produce a bis-amide. rsc.org The products of the Ugi reaction are often peptide-like structures, making this methodology highly valuable in medicinal chemistry for the rapid generation of compound libraries for drug discovery. rsc.orgnih.gov The use of this compound in these reactions introduces a dichlorophenyl amide moiety into the final product, which can be a key structural element for biological activity. A notable example of a related compound, 2,6-xylyl isocyanide, is used in the Ugi synthesis of the local anesthetic Lidocaine.
| Multicomponent Reaction | Reactants | Product | Significance |
| Passerini Reaction | This compound, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy amide | Efficient synthesis of complex molecules with potential for stereocontrol. wikipedia.org |
| Ugi Reaction | This compound, Amine, Carboxylic Acid, Aldehyde/Ketone | Bis-amide | Rapid generation of diverse, peptide-like molecules for drug discovery. rsc.org |
Other Synthetic Applications:
Beyond MCRs, this compound is being explored in other areas of synthetic chemistry. Its ability to undergo cycloaddition reactions and to act as a ligand in organometallic chemistry opens up further avenues for its application. As a ligand, the electronic properties of the dichlorophenyl group can modulate the catalytic activity of the metal center, leading to the development of new catalysts for a variety of organic transformations.
Future Prospects in Chemical Research and Development
The unique characteristics of this compound position it as a compound with considerable potential for future research and development across various chemical disciplines.
In the realm of materials science , the focus is likely to continue on the development of novel polymers with controlled helicity. The ability to fine-tune the chiroptical properties of these materials could lead to their application in areas such as enantioselective sensing, asymmetric catalysis, and advanced display technologies. Further research into living polymerization techniques for isocyanides could provide even greater control over polymer architecture, leading to the synthesis of well-defined block copolymers and other complex topologies.
In synthetic organic chemistry , the exploration of this compound in new multicomponent reactions and cycloaddition reactions is an active area of investigation. The development of novel transformations that exploit the specific steric and electronic properties of this reagent could lead to more efficient and selective syntheses of complex organic molecules, including natural products and pharmaceuticals.
From a medicinal chemistry perspective, the isocyanide functional group itself is being increasingly recognized as a potential pharmacophore. Its ability to coordinate to metal ions suggests that isocyanide-containing compounds could be designed as inhibitors for metalloenzymes. acs.org The dichlorophenyl moiety is a common structural motif in many biologically active compounds, and its incorporation into molecules via reactions involving this compound could lead to the discovery of new therapeutic agents. The future may see a more deliberate use of the isocyano group in drug design, moving beyond its role as a reactive handle to being an integral part of the pharmacophore. acs.org
Furthermore, the broader class of aryl isocyanides is being investigated for new applications, such as their use as precursors to nitriles, which are important functional groups in many agrochemicals and dyes. rsc.org This expanding scope of isocyanide chemistry suggests a bright future for specialized reagents like this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Dichlorophenylisocyanide with high purity, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves the reaction of 2,6-dichloroaniline with phosgene or cyanogen bromide under controlled conditions. Key steps include:
- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress hydrolysis of intermediates.
- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to avoid moisture-induced side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.
- Monitoring : Track reaction progress via TLC or FT-IR spectroscopy (C≡N stretch ~2150 cm⁻¹) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and electronic environment (e.g., deshielding of aromatic protons near Cl groups).
- X-ray Crystallography : Resolve molecular geometry and bond angles, critical for understanding steric effects in coordination chemistry.
- Cyclic Voltammetry : Assess redox behavior, particularly if used as a ligand in catalytic systems.
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict electron density distribution and reactivity .
Advanced Research Questions
Q. How can contradictory data on the catalytic activity of this compound in cross-coupling reactions be resolved?
- Methodological Answer :
- Replicate Experiments : Standardize reaction conditions (solvent, temperature, catalyst loading) across studies.
- Control for Impurities : Test commercial samples for trace metals (e.g., Pd, Cu) via ICP-MS, which may inadvertently influence reactivity.
- Kinetic Analysis : Compare turnover frequencies (TOF) under identical conditions to isolate ligand-specific effects.
- Literature Meta-Analysis : Use tools like SciFinder to identify trends in solvent polarity or base strength correlations with yield .
Q. What strategies are effective for studying the mechanism of this compound in enzyme inhibition or antimicrobial activity?
- Methodological Answer :
- Enzyme Assays : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., NADH oxidation at 340 nm) in the presence of the compound.
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., cytochrome P450).
- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines).
- Data Validation : Compare results with structurally analogous compounds (e.g., 2,6-dichlorophenylurea) to isolate the role of the isocyanide group .
Q. How can researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Use HPLC to quantify degradation products over time in buffered solutions (pH 2–12).
- Activation Energy Calculation : Apply Arrhenius kinetics to model degradation rates at different temperatures.
- Spectroscopic Monitoring : Track C≡N bond integrity via FT-IR or Raman spectroscopy in real time.
- Statistical Analysis : Use ANOVA to assess significance of pH effects across replicates .
Data Presentation and Analysis Guidelines
-
Tables : Include comparative data (e.g., yields, stability half-lives) with standard deviations. Example:
Synthesis Method Purity (%) Yield (%) Phosgene route 98.5 ± 0.3 72 ± 2 Cyanogen bromide 95.1 ± 0.5 65 ± 3 -
Figures : Use Arrhenius plots for stability studies or molecular docking diagrams to illustrate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
